molecular formula C13H17BClFO3 B13458082 2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13458082
M. Wt: 286.53 g/mol
InChI Key: QDUDBMJXPZQNNZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science. Its phenyl ring substituents—3-chloro, 2-fluoro, and 6-methoxy—create a unique electronic and steric profile, influencing reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2-fluoro-6-methoxyphenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions. The reaction is often catalyzed by palladium-based catalysts and proceeds via a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include substituted phenylboronic acids, biaryl compounds, and borate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. This interaction can affect various molecular pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Electronic Variations

Key analogs differ in substituent positions, halogens (Cl, F), and functional groups (methoxy, methyl), as summarized in Table 1 .

Table 1: Structural Comparison of Selected Dioxaborolane Derivatives

Compound Name (Substituent Positions) Molecular Formula Molecular Weight Key Features
2-(3-Chloro-2-fluoro-6-methoxyphenyl)-...* C₁₃H₁₇BClF O₃ 286.54 3-Cl, 2-F, 6-OMe; balanced electronic effects
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-... C₁₃H₁₇BClF O₃ 286.54 3-Cl, 5-F, 2-OMe; meta-F may reduce steric hindrance
2-(3-Chloro-6-fluoro-2-methoxy-4-methylphenyl)-... C₁₄H₁₉BClF O₃ 304.66 4-Me adds steric bulk; may hinder coupling reactions
2-(2-Chloro-4-methoxyphenyl)-... C₁₃H₁₈BCl O₃ 268.54 2-Cl, 4-OMe; para-OMe directs coupling to ortho position
2-(3,5-Dichlorophenyl)-... C₁₂H₁₅BCl₂ O₂ 273.97 Strong electron-withdrawing Cl groups; enhances electrophilicity of boron
2-(5-Chloro-2-methoxyphenyl)-... C₁₃H₁₈BCl O₃ 268.54 5-Cl, 2-OMe; meta-Cl may slow coupling vs. para-substituted analogs

*Target compound; exact data inferred from analogs.

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents (e.g., 3,5-dichloro ) increase boron's electrophilicity, accelerating Suzuki-Miyaura reactions. The target compound’s 3-Cl and 2-F likely enhance reactivity similarly.
  • Electron-Donating Groups (EDGs): Methoxy groups (e.g., 6-OMe in the target compound) can slow coupling but improve solubility and direct regioselectivity. For example, 2-(4-methoxyphenyl)-... showed efficient coupling in NMR-confirmed syntheses .
  • Steric Effects: Bulky groups like 4-methyl in reduce reaction yields due to hindered access to the boron center. The target compound lacks such bulk, suggesting favorable reactivity.

Biological Activity

The compound 2-(3-Chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C13_{13}H18_{18}BFO3_3
  • Molecular Weight : 252.09 g/mol
  • CAS Number : 1599432-41-3

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological properties. Key activities include:

  • Antiparasitic Activity :
    • The compound exhibits significant antiparasitic effects. In studies involving Plasmodium falciparum, it showed an effective concentration (EC50_{50}) of 0.010 µM, indicating high potency against malaria parasites .
  • Metabolic Stability :
    • The metabolic stability of the compound was assessed in human liver microsomes and rat hepatocytes. It demonstrated a clearance rate (CLint_{int}) of 58 µL/min/mg in human microsomes, suggesting favorable metabolic characteristics compared to other analogs .
  • Cytotoxicity :
    • Investigations into cytotoxic effects on HepG2 cells revealed that the compound maintained low cytotoxicity levels while retaining antiparasitic activity .

Table 1: Biological Activity Summary

Activity Type EC50_{50} (µM) Metabolic Stability (CLint_{int}) Cytotoxicity (HepG2)
Antiparasitic Activity0.01058 µL/min/mgLow
Metabolic Stability-58 µL/min/mg-
Cytotoxicity--Low

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interference with key metabolic pathways in target organisms. The presence of polar functional groups enhances solubility and bioavailability, which may contribute to its efficacy.

Comparative Analysis with Related Compounds

In comparison with other dioxaborolanes and related structures:

  • The incorporation of methoxy and fluoro groups has been shown to enhance both solubility and activity against various biological targets.
  • Compounds lacking these substituents often exhibit reduced efficacy and stability .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing this compound with high purity?

The synthesis typically involves palladium-catalyzed cross-coupling of 3-chloro-2-fluoro-6-methoxybenzene derivatives with pinacolborane. A common approach includes:

  • Step 1 : Activation of the aryl halide (e.g., aryl bromide/chloride) using a catalyst system such as Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .
  • Step 2 : Reaction with bis(pinacolato)diboron under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents (THF or DMSO) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Key Validation Metrics :

ParameterMethodTarget PurityReference
PurityGC/TLC≥98.0%
Structure¹H/¹³C NMR, FT-IRConfirmed

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

A multi-technique approach is essential:

  • Chromatography : GC or HPLC with UV detection to quantify impurities .
  • Spectroscopy : ¹¹B NMR to confirm boronate ester integrity; ¹⁹F NMR for fluorine substituent analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .

Example Data :

TechniqueExpected Signal (Target Compound)
¹¹B NMRδ ~30 ppm (characteristic of dioxaborolanes)
¹⁹F NMRδ -110 to -120 ppm (aryl-F)

Advanced Research Questions

Q. What factors influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Key factors include:

  • Substituent Effects : Electron-withdrawing groups (Cl, F) enhance electrophilicity at the boron center, while the methoxy group may sterically hinder coupling .
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves yields in electron-deficient systems .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility but may require higher temperatures (80–100°C) .

Reaction Optimization Table :

ConditionOptimal RangeImpact on Yield
Catalyst1–5 mol% Pd70–90%
BaseCs₂CO₃Stabilizes intermediates
Time12–24 hrsCompletes transmetallation

Q. Are there contradictions in catalytic efficiency across solvent systems, and how can these be resolved?

Contradictions arise from solvent coordination effects:

  • Non-coordinating solvents (e.g., THF) favor boronate activation but slow oxidative addition.
  • Coordinating solvents (e.g., DMSO) may poison Pd catalysts, reducing efficiency .

Resolution Strategy :

  • Design of Experiments (DoE) : Screen solvent/base pairs (e.g., Dioxane/K₃PO₄ vs. Toluene/Na₂CO₃) .
  • Additives : Use tetrabutylammonium bromide (TBAB) to improve phase transfer in biphasic systems .

Q. How do chloro, fluoro, and methoxy substituents impact stability under storage conditions?

  • Electron-Withdrawing Groups (Cl, F) : Stabilize the boron center against hydrolysis but may increase sensitivity to light .
  • Methoxy Group : Reduces crystallinity, necessitating desiccated storage (-20°C) to prevent deliquescence .

Stability Data :

ConditionDegradation PathwayMitigation
MoistureHydrolysis to boronic acidStore under N₂ with molecular sieves
LightRadical decompositionAmber vials, -20°C

Properties

Molecular Formula

C13H17BClFO3

Molecular Weight

286.53 g/mol

IUPAC Name

2-(3-chloro-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3

InChI Key

QDUDBMJXPZQNNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)OC

Origin of Product

United States

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